2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15936442
InChI: InChI=1S/C14H12N4O/c1-10-13(18-9-3-2-4-12(18)16-10)14(19)17-11-5-7-15-8-6-11/h2-9H,1H3,(H,15,17,19)
SMILES:
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol

2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide

CAS No.:

Cat. No.: VC15936442

Molecular Formula: C14H12N4O

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide -

Specification

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
IUPAC Name 2-methyl-N-pyridin-4-ylimidazo[1,2-a]pyridine-3-carboxamide
Standard InChI InChI=1S/C14H12N4O/c1-10-13(18-9-3-2-4-12(18)16-10)14(19)17-11-5-7-15-8-6-11/h2-9H,1H3,(H,15,17,19)
Standard InChI Key CWACPUFZKSYWIU-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=NC=C3

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of:

  • Imidazo[1,2-a]pyridine core: A fused bicyclic system with a five-membered imidazole ring (positions 1–3) and a six-membered pyridine ring (positions 4–8).

  • Substituents:

    • 2-Methyl group: Enhances lipophilicity and influences electronic properties.

    • 3-Carboxamide group: Linked to a pyridin-4-yl moiety, promoting hydrogen bonding and target interactions.

IUPAC Name: 2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
Molecular Formula: C₁₅H₁₃N₄O
Molecular Weight: 265.30 g/mol

Key Analogues and Related Compounds

  • N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide : Shares a similar acetamide substituent, demonstrating hydrogen-bonded columnar crystal packing.

  • 3-(Pyrimidin-2-yl)imidazo[1,2-a]pyridines : Highlight the role of heteroaryl substituents in modulating bioactivity.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis is reported, plausible routes include:

Route 1: Gould-Jacobs Cyclization

  • Starting material: 2-Aminopyridine reacts with α-bromoketone to form the imidazo[1,2-a]pyridine core.

  • Carboxamide introduction: React the 3-carboxylic acid derivative with 4-aminopyridine via EDCI/HOBt coupling .

Route 2: Direct Functionalization

  • Methylation: Introduce the 2-methyl group via Friedel-Crafts alkylation using methyl iodide .

Spectroscopic Characterization

  • ¹H NMR:

    • Imidazo[1,2-a]pyridine protons: δ 7.5–8.5 ppm (aromatic).

    • Pyridin-4-yl group: δ 8.2–8.6 ppm (doublets for para-substitution) .

  • ¹³C NMR:

    • Carboxamide carbonyl: ~165 ppm .

  • IR:

    • Amide C=O stretch: ~1680 cm⁻¹ .

Crystallographic Data (Analogues)

CompoundDihedral Angle (°)Hydrogen Bonds (Å)Reference
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide9.04N–H⋯N: 2.70
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine7.96N–H⋯N: 2.75

Biological Activity and Mechanisms

CompoundTargetIC₅₀ (µM)Reference
Imidazo[4,5-b]pyridine derivativeCDK20.004–0.046
3-(Pyrimidin-2-yl)imidazo[1,2-a]pyridinePA-PB1 interaction12

Antimicrobial Activity

Carboxamide derivatives exhibit broad-spectrum activity:

  • Antifungal: Pyridine-3-sulfonamides show MIC ≤25 µg/mL against Candida albicans .

  • Antimalarial: Triazolo[4,3-a]pyridines inhibit Plasmodium falciparum (IC₅₀ = 2.24 µM) .

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

  • Absorption: High permeability (LogP ~2.5).

  • Metabolism: Likely CYP3A4-mediated oxidation.

  • Toxicity: Low hepatotoxicity risk (similar to ).

Selectivity Indices

CompoundSI (HEK293 vs. Pathogen)Reference
Thieno[2,3-b]pyridine-2-carboxamide>100

Research Gaps and Future Directions

  • Synthetic optimization: Improve yield and scalability of carboxamide coupling.

  • Target identification: Molecular docking studies to predict binding to kinases (e.g., CDK4/6).

  • In vivo validation: Assess pharmacokinetics in murine models.

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